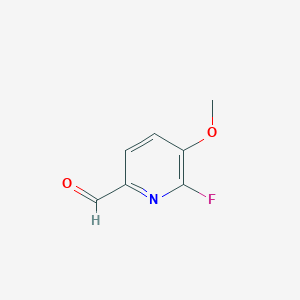

6-Fluoro-5-methoxypicolinaldehyde

CAS No.:

Cat. No.: VC19761367

Molecular Formula: C7H6FNO2

Molecular Weight: 155.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H6FNO2 |

|---|---|

| Molecular Weight | 155.13 g/mol |

| IUPAC Name | 6-fluoro-5-methoxypyridine-2-carbaldehyde |

| Standard InChI | InChI=1S/C7H6FNO2/c1-11-6-3-2-5(4-10)9-7(6)8/h2-4H,1H3 |

| Standard InChI Key | DYLVYUSTIHPIAG-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(N=C(C=C1)C=O)F |

Introduction

Chemical and Physical Properties

6-Fluoro-5-methoxypicolinaldehyde belongs to the picolinaldehyde family, distinguished by its substitution pattern on the pyridine ring. The compound’s key properties are summarized below:

| Property | Value |

|---|---|

| CAS No. | 1256791-75-9 |

| Molecular Formula | |

| Molecular Weight | 155.13 g/mol |

| Purity | 97% |

| Appearance | Not specified |

| Storage Temperature | 4–8°C |

| Shipping Temperature | Room Temperature |

The methoxy group at the 5-position enhances the electron density of the pyridine ring, while the fluorine atom at the 6-position introduces steric and electronic effects that influence reactivity. The aldehyde group at the 2-position serves as a reactive site for nucleophilic additions and condensations, making the compound a versatile building block .

| Hazard Statement | Precautionary Measure |

|---|---|

| H315: Skin irritation | P305+P351+P338: Rinse skin immediately |

| H319: Eye irritation | P261: Avoid breathing dust |

| H335: Respiratory irritation | Wear PPE and ensure ventilation |

The compound should be stored at 4–8°C to prevent degradation, and exposure to moisture or high temperatures must be minimized. Industrial-scale handling necessitates closed systems and local exhaust ventilation .

Analytical Characterization

Accurate characterization of 6-fluoro-5-methoxypicolinaldehyde relies on advanced spectroscopic and chromatographic techniques:

-

Nuclear Magnetic Resonance (NMR): and NMR confirm the substitution pattern and purity.

-

High-Performance Liquid Chromatography (HPLC): Quantifies purity and detects impurities.

-

Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.

For example, the aldehyde proton typically resonates near 9.8–10.2 ppm in NMR, while the fluorine atom induces deshielding in adjacent carbons.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume